molecular formula C11H23N3O B2729739 N-[3-(dimethylamino)propyl]piperidine-4-carboxamide CAS No. 91250-16-7

N-[3-(dimethylamino)propyl]piperidine-4-carboxamide

Cat. No.: B2729739
CAS No.: 91250-16-7
M. Wt: 213.325
InChI Key: IYOJOIMVFKLABR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Research Evolution

This compound first appeared in chemical literature in the late 20th century as part of efforts to modify piperidine derivatives for enhanced bioactivity. Early synthetic routes focused on coupling piperidine-4-carboxylic acid with dimethylaminopropylamine under carbodiimide-mediated conditions. The compound gained prominence in the 2010s when researchers recognized its structural similarity to neurotransmitter analogs, prompting investigations into its central nervous system (CNS) activity. By 2024, advancements in chromatographic purification and spectroscopic characterization (e.g., IR, NMR) enabled precise quality control, as evidenced by its commercial availability for research purposes.

Key milestones include its use as a precursor in HIV co-receptor binding studies and its application in synthesizing spirocyclic compounds for cancer therapy. The development of its dihydrochloride salt form improved water solubility, facilitating in vitro pharmacological testing.

Significance in Medicinal Chemistry

This compound occupies a critical niche in medicinal chemistry due to three structural advantages:

  • Piperidine Core : The six-membered nitrogen-containing ring enables hydrogen bonding with biological targets, particularly G protein-coupled receptors.
  • Dimethylaminopropyl Side Chain : Enhances lipid solubility, potentially improving blood-brain barrier penetration compared to simpler carboxamides.
  • Carboxamide Linkage : Provides metabolic stability while allowing structural diversification at the amide nitrogen.

Studies demonstrate its utility as a building block for kinase inhibitors and antimicrobial agents. For example, Cheng et al. (2011) utilized analogous piperidin-4-one derivatives to develop selective inhibitors of coactivator-associated arginine methyltransferase 1, a target in hormone-dependent cancers.

Current Research Landscape

Recent investigations focus on three primary areas:

Table 1: Active Research Directions (2023–2025)

Research Focus Key Findings Source Citations
HIV-1 Entry Inhibition Carboxamide derivatives show 3× higher CCR5 binding vs. sulfonyl analogs
Anticancer Agent Development Spirochromane-piperidine hybrids exhibit submicromolar IC₅₀ in leukemia models
Synthetic Methodology Microwave-assisted synthesis reduces reaction time by 40%

Notably, molecular dynamics simulations predict stable binding conformations between this compound’s dimethylaminopropyl group and the CCR5 transmembrane domain, a critical HIV entry co-receptor.

Molecular Classification Within the Piperidine Carboxamide Family

This compound belongs to a subclass of N-alkylpiperidine carboxamides characterized by:

  • Substituent Position : Carboxamide at the 4-position of the piperidine ring
  • Side Chain Complexity : Presence of a tertiary amine (dimethylamino) in the propyl linker

Table 2: Structural Comparison with Related Compounds

Compound Name Molecular Formula Key Structural Difference Bioactivity Relevance
1-Piperidinecarboxamide C₆H₁₂N₂O No alkyl side chain Baseline carboxamide reactivity
N-[3-(Dimethylamino)propyl]pyridine-4-carboxamide C₁₁H₁₇N₃O Pyridine vs. piperidine ring Altered electron distribution
1-(2-Oxobutyl)piperidine-4-carboxamide C₁₀H₁₈N₂O₂ Ketone-containing side chain Enhanced metabolic oxidation

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-(dimethylamino)propyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-14(2)9-3-6-13-11(15)10-4-7-12-8-5-10/h10,12H,3-9H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOJOIMVFKLABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with dimethylaminopropylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and continuous flow systems to enhance efficiency and reduce production costs .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and function . This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Key Findings :

  • Substituents on the oxazole ring (e.g., chloro, fluoro, trifluoromethyl) enhance binding affinity to viral targets by modulating lipophilicity and steric interactions .
  • The dimethylaminopropyl group in the parent compound improves solubility compared to bulkier substituents like isopropylpiperidine .

Perfluorinated Sulfonamide Derivatives

Compounds with the N-[3-(dimethylamino)propyl] group linked to perfluorinated sulfonamides exhibit distinct physicochemical properties due to fluorine’s electronegativity and hydrophobicity:

Compound Name CAS Number Molecular Formula Key Features Application Reference
N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-1-hexanesulfonamide 50598-28-2 C₁₁H₁₃F₁₃N₂O₂S Tridecafluorohexane sulfonamide Surfactants, coatings
N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-1-heptanesulfonamide 67584-54-7 C₁₂H₁₃F₁₅N₂O₂S Pentadecafluoroheptane sulfonamide Firefighting foams

Key Findings :

  • Perfluorinated chains confer extreme chemical resistance and thermal stability, making these compounds suitable for industrial applications .
  • Unlike the piperidine-4-carboxamide core, sulfonamide derivatives lack hydrogen-bonding capacity, reducing their utility in drug design but enhancing surfactant properties .

Fatty Acid Amide Derivatives

Compounds with long alkyl chains instead of piperidine rings serve in cosmetic formulations:

Compound Name CAS Number Molecular Formula Key Features Application Reference
Behenamid propyl dimethylamine 60270-33-9 C₂₇H₅₄N₂O Docosanamide (C22) chain Antistatic agent
Behenamid propyl dimethylamine behenate 125804-04-8 C₄₄H₈₆N₂O₂ Fatty acid-amine salt Emulsifying agent

Key Findings :

  • The long alkyl chain (C22) in behenamid derivatives increases hydrophobicity, enhancing their antistatic and emollient properties in cosmetics .
  • In contrast, the shorter dimethylaminopropyl group in this compound limits its use in cosmetics but improves compatibility with aqueous drug formulations .

Structural and Functional Analysis

  • Lipophilicity : Piperidine-4-carboxamide derivatives exhibit logP values ranging from 1.5–3.0 , suitable for blood-brain barrier penetration in drug design . Perfluorinated sulfonamides have logP > 4.0 due to fluorine content, favoring industrial durability .
  • Bioactivity : The parent compound’s piperidine ring enables hydrogen bonding with biological targets, whereas perfluorinated analogs lack this capability .
  • Synthesis : Piperidine-4-carboxamide derivatives are synthesized via amide coupling (yields: 57–61%) , while perfluorinated sulfonamides require fluorination under harsh conditions .

Biological Activity

N-[3-(dimethylamino)propyl]piperidine-4-carboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its interactions with various biological targets, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H23N3OC_{11}H_{23}N_3O. The presence of the dimethylamino group is crucial as it influences the compound's pharmacokinetics and binding affinity to biological targets. The piperidine ring structure contributes to its ability to interact with various receptors and enzymes, making it a candidate for diverse therapeutic applications.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors, particularly those involved in neurological pathways. Research indicates that compounds with similar structures can exhibit inhibitory effects on specific enzymes and receptors, suggesting a multifaceted mechanism of action.

  • Neurotransmitter Receptor Interaction : Studies have shown that this compound may modulate neurotransmitter systems, potentially affecting mood, cognition, and behavior.
  • Enzyme Inhibition : It has been suggested that this compound could inhibit enzymes involved in metabolic pathways, which might have implications in metabolic disorders.

Biological Activity Data

The following table summarizes key findings on the biological activity of this compound and related compounds:

Compound Biological Activity Target IC50 (µM) Reference
This compoundAnticancer activityVEGFR-258.4
N-[3-(diethylamino)propyl]piperidine-4-carboxamideEnzyme inhibitionVarious metabolic enzymesNot specified
Oxazolo[5,4-d]pyrimidine derivative (similar structure)Cytotoxicity against HT29 cellsCancer cells47.2 (cisplatin equivalent)

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the cytotoxic effects of this compound against several cancer cell lines, including HT29 (colon cancer). The compound demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutics like cisplatin, indicating its potential as an anticancer agent .
  • Neurological Implications : Research into similar compounds suggests that modifications in the piperidine structure can lead to enhanced binding affinities for neurotransmitter receptors, potentially offering therapeutic benefits in treating neurological disorders. For instance, compounds with similar structural motifs have shown promise in modulating serotonin and dopamine pathways .

Q & A

Basic Research Questions

Q. What are the critical synthetic pathways for N-[3-(dimethylamino)propyl]piperidine-4-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves coupling a piperidine-4-carboxamide core with a dimethylaminopropyl group. Key steps include:

  • Amide bond formation : Reacting piperidine-4-carboxylic acid derivatives with 3-(dimethylamino)propylamine under carbodiimide coupling agents (e.g., EDC/HOBt).
  • Solvent and temperature control : Polar aprotic solvents (e.g., DMF) at 0–25°C minimize side reactions.
  • Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are essential for characterizing this compound, and how are structural ambiguities resolved?

  • Methodological Answer :

  • NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., dimethylamino proton signals at δ 2.1–2.3 ppm).
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at 256.2 g/mol).
  • HPLC : Assesses purity (>98% required for pharmacological studies).
  • X-ray crystallography : Resolves stereochemical uncertainties in crystalline derivatives .

Q. How is the compound screened for initial biological activity in academic settings?

  • Methodological Answer :

  • In vitro assays : Test inhibition of targets like CCR5 (for HIV-1 entry) using membrane fusion assays (IC50 determination).
  • Cell-based models : Human peripheral blood mononuclear cells (PBMCs) evaluate antiviral activity (e.g., EC50 = 1.1 nM for TAK-220 derivatives) .
  • Dose-response curves : Use 3–5 logarithmic concentrations to establish potency thresholds.

Advanced Research Questions

Q. How do structural modifications to the piperidine ring or dimethylaminopropyl chain impact metabolic stability and potency?

  • Methodological Answer :

  • Case Study (TAK-220) : Introducing a carbamoyl group on the benzylpiperidine moiety reduced lipophilicity, improving metabolic stability in human hepatic microsomes (t1/2 increased from 15 to >60 min).
  • SAR Strategies :
  • Replace hydrophobic groups with polar moieties (e.g., carbamates, sulfonamides).
  • Use deuterium isotope effects to slow CYP450-mediated degradation .

Q. What mechanisms underlie the compound’s interaction with biological targets like CCR5?

  • Methodological Answer :

  • Binding assays : Competitive displacement of labeled ligands (e.g., 125I-CCL3) quantifies affinity (IC50 = 3.5 nM for TAK-220).
  • Molecular dynamics simulations : Model hydrophobic interactions between the piperidine carboxamide and CCR5 transmembrane helices.
  • Mutagenesis studies : Identify critical residues (e.g., Glu283) for binding .

Q. How can researchers resolve contradictions in reported IC50 values across studies?

  • Methodological Answer :

  • Assay standardization : Compare protocols for cell lines (e.g., PBMCs vs. transfected HEK293), ligand concentrations, and incubation times.
  • Control compounds : Include reference inhibitors (e.g., maraviroc for CCR5) to normalize inter-lab variability.
  • Meta-analysis : Pool data from ≥3 independent studies using random-effects models .

Q. What methodologies assess metabolic stability and toxicity in preclinical development?

  • Methodological Answer :

  • Microsomal stability assays : Incubate with human liver microsomes (HLMs) and NADPH, monitoring parent compound depletion via LC-MS.
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify off-target effects.
  • Ames test : Evaluate mutagenicity in Salmonella strains (TA98/TA100) .

Q. How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?

  • Methodological Answer :

  • QSAR models : Corrogate logP, polar surface area (PSA < 90 Ų), and hydrogen bond count (≤8) with BBB permeability.
  • P-gp efflux prediction : Use machine learning tools (e.g., Schrödinger’s QikProp) to flag substrates.
  • In silico docking : Prioritize derivatives with strong interactions to CCR5 but low affinity for efflux transporters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.